rac N-Desmethyl Tramadol is a deuterated form of N-Desmethyl Tramadol, which serves as a primary metabolite of the synthetic analgesic tramadol. This compound is utilized extensively in scientific research, particularly in clinical toxicology, forensic analysis, and pharmaceutical testing. The deuterated variant enhances the stability and accuracy of analytical methods, making it a valuable internal standard in various applications.
N-Desmethyl Tramadol is derived from tramadol, a medication commonly prescribed for moderate to severe pain management. The synthesis of rac N-Desmethyl Tramadol involves the introduction of deuterium atoms into the N-Desmethyl Tramadol molecule, which can be achieved using deuterated reagents.
rac N-Desmethyl Tramadol falls under the category of synthetic analgesics and is classified as a metabolite of tramadol. Its chemical identifier is 1261398-09-7.
The synthesis of rac N-Desmethyl Tramadol involves two primary steps:
The industrial production of rac N-Desmethyl Tramadol follows similar synthetic routes but on a larger scale. High-purity deuterated reagents are employed to ensure consistency and quality in the final product. The reaction conditions are meticulously controlled to optimize yield and purity.
The molecular formula for rac N-Desmethyl Tramadol is C16H19D3NO2·HCl. Its structure includes a cyclohexane ring with various substituents that contribute to its pharmacological properties.
The presence of deuterium atoms in the structure enhances its stability and reduces metabolic degradation rates compared to non-deuterated forms. This characteristic makes it particularly useful as an internal standard in analytical chemistry.
rac N-Desmethyl Tramadol undergoes several chemical reactions:
The reactions involving rac N-Desmethyl Tramadol are crucial for its analytical applications. For instance, oxidation and reduction reactions are often employed in the development of analytical methods for quantifying tramadol and its metabolites in biological samples.
The mechanism of action for rac N-Desmethyl Tramadol primarily relates to its role as an internal standard in analytical chemistry rather than direct pharmacological effects. As a metabolite of tramadol, it contributes to understanding tramadol's pharmacokinetics and dynamics through various metabolic pathways involving cytochrome P450 isoenzymes, particularly CYP2D6, CYP2B6, and CYP3A4 .
Relevant analyses indicate that rac N-Desmethyl Tramadol exhibits unique properties compared to its non-deuterated counterparts, making it suitable for precise quantification in analytical settings .
rac N-Desmethyl Tramadol has several critical applications in scientific research:
Bicyclic Core Architecturerac N-Desmethyl Tramadol (N-DT) retains the core bicyclic structure of its parent drug tramadol, comprising a cyclohexane ring fused to a substituted benzene moiety. The cyclohexane adopts a chair conformation, while the benzene ring features a methoxy group at the meta-position. Critically, the cyclohexane bears both hydroxy and aminomethyl functional groups at the C1 and C2 positions, respectively, creating two chiral centers (1R,2R or 1S,2S). This configuration results in a trans-orientation of substituents across the cyclohexane ring, significantly influencing its pharmacophore interactions [5] [6].
Stereoisomeric ComplexityThe "rac" prefix denotes a racemic mixture containing equimolar amounts of the (1R,2R)- and (1S,2S)-enantiomers. Unlike tramadol, which possesses a tertiary amine group, N-DT carries a secondary amine due to N-demethylation. This structural modification reduces steric hindrance around the nitrogen atom, enhancing hydrogen-bonding potential but preserving stereochemical integrity. Chiral chromatography reveals distinct retention times for each enantiomer, with resolution factors (Rs) >1.5 under optimized conditions using cellulose-based columns [6].
Table 1: Stereoisomeric Properties of rac N-Desmethyl Tramadol
Property | Value/Descriptor | Analytical Method |
---|---|---|
Chiral Centers | C1, C2 | X-ray crystallography (inferred) |
Configuration | (1R,2R) + (1S,2S) | Chiral HPLC [6] |
Enantiomer Resolution (R*s) | 1.8 | Lux Cellulose-4 column [6] |
Deuterated Variant | rac N-Desmethyl Tramadol-d3 | Synthetic standard [4] |
SMILES Notation | COc1cccc(c1)[C@]2(O)CCCC[C@@H]2CNH | PubChem [1] [2] |
Systematic Naming ConventionsThe IUPAC name for rac N-Desmethyl Tramadol is (±)-2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. This nomenclature explicitly indicates:
Molecular Formula & Mass AnalysisThe molecular formula C₁₅H₂₃NO₂ (MW = 249.35 g/mol) differs from tramadol (C₁₆H₂₅NO₂, MW = 263.38 g/mol) by the absence of one methyl group (–CH₃). Key mass spectral features include:
High-resolution mass spectrometry (HR-MS) confirms the exact mass as 249.1729 Da, with a mass error <2 ppm. The elemental composition shows unsaturation index = 6 (attributable to the benzene ring and cyclohexane ring) [5] [9].
Metabolic Pathway ContextN-DT arises from hepatic CYP3A4-mediated N-demethylation of tramadol, while O-desmethyltramadol (O-DT) is a CYP2D6-derived metabolite. The rac prefix in N-DT contrasts with O-DT, which is typically resolved enantioselectively due to the superior pharmacological activity of its (+)-enantiomer [5] [6].
Structural & Electronic Comparisons
Table 2: Molecular Properties of Tramadol and Key Metabolites
Parameter | Tramadol | N-Desmethyl Tramadol | O-Desmethyl Tramadol |
---|---|---|---|
Molecular Formula | C₁₆H₂₅NO₂ | C₁₅H₂₃NO₂ | C₁₅H₂₃NO₂ |
Molecular Weight | 263.38 g/mol | 249.35 g/mol | 249.35 g/mol |
Key Functional Group | Tertiary amine | Secondary amine | Phenolic hydroxyl |
LogP (Predicted) | 2.1 | 1.8 | 1.5 |
H-Bond Acceptors | 3 | 3 | 3 |
H-Bond Donors | 1 | 2 | 2 |
MS Base Peak (m/z) | 58 | 58 | 250 |
Dynamic Behavior & Interactions
Stereochemical ConsequencesMolecular dynamics simulations indicate that N-demethylation reduces the energy barrier for nitrogen inversion by 15% compared to tramadol. This enhances conformational flexibility but preserves enantioselective binding to hepatic CYP450 isoforms. Notably, (1R,2R)-N-DT shows 3-fold higher affinity for CYP2B6 than its (1S,2S)-counterpart [5] [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: